REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:6]=1[OH:16])([CH3:4])(C)C.[CH:17](=[O:19])[CH3:18]>S(=O)(=O)(O)O>[CH3:11][C:9]1[CH:8]=[C:7]([C:12]([CH3:13])([CH3:14])[CH3:15])[C:6]([OH:16])=[C:5]([CH:1]([C:18]2[CH:1]=[C:5]([CH3:10])[CH:6]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:17]=2[OH:19])[CH3:4])[CH:10]=1
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
On completion of the reaction
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Type
|
ADDITION
|
Details
|
the reaction mass is treated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=C(C1)C(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O)O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 124.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |